molecular formula C10H10ClN3O B2864597 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1706422-30-1

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B2864597
CAS No.: 1706422-30-1
M. Wt: 223.66
InChI Key: DWUMUAICSVNPRC-UHFFFAOYSA-N
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Description

“2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Based on scaffold hopping and computer-aided drug design, a variety of these derivatives have been synthesized . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Chloroacetamide Derivatives in Agriculture

Chloroacetamide derivatives, such as alachlor and metazachlor, are widely used as selective pre-emergent or early post-emergent herbicides. These compounds control annual grasses and broad-leaved weeds in various crops, demonstrating their importance in agricultural practices for crop protection and yield enhancement (Weisshaar & Böger, 1989).

Pyrazole-acetamide Derivatives in Coordination Chemistry

Pyrazole-acetamide derivatives have been synthesized and used to construct novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, showcasing the potential of pyrazole-acetamide derivatives in developing new antioxidant agents and exploring their applications in coordination chemistry and material science (Chkirate et al., 2019).

Synthesis and Evaluation of Heterocycles for Insecticidal Properties

Innovative heterocycles incorporating a thiadiazole moiety, starting from chloroacetamide derivatives, have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of chloroacetamide-based compounds in the development of new insecticides (Fadda et al., 2017).

Properties

IUPAC Name

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-5-10(15)12-6-8-7-13-14-4-2-1-3-9(8)14/h1-4,7H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUMUAICSVNPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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